2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine carboxamide class. Its core structure consists of an imidazo[1,2-a]pyridine ring with a methyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a phenyl ring substituted at the para position with a 2-morpholino-2-oxoethyl group. This substitution introduces a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, which may enhance solubility or modulate target binding .
Properties
IUPAC Name |
2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-20(25-9-3-2-4-18(25)22-15)21(27)23-17-7-5-16(6-8-17)14-19(26)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKNXYRYLHEJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the imidazo[1,2-a]pyridine moiety in its structure suggests that it may participate in the groebke-blackburn-bienaymé reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways it affects. Compounds with similar structures have been shown to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling and the protodeboronation of pinacol boronic esters.
Biological Activity
The compound 2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazopyridine, a class known for its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of imidazopyridine derivatives on various cancer cell lines. The compound was evaluated for its efficacy against multiple human cancer cell lines, including:
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
Findings
The compound exhibited significant antiproliferative activity with an IC50 value in the sub-micromolar range against certain cell lines. For example, related compounds in the same class demonstrated IC50 values ranging from 0.4 to 3.2 μM across different cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | < 1.0 |
| Similar Derivative | LN-229 | 1.8 |
| Similar Derivative | NCI-H460 | 3.0 |
Antibacterial Activity
While imidazopyridine derivatives are primarily recognized for their anticancer properties, some studies have also assessed their antibacterial potential. However, findings indicate limited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Highlights
In a comparative study, none of the tested imidazopyridine derivatives exhibited significant antibacterial activity even at high concentrations (1000 µg/ml). Notably, only one derivative showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
Antiviral Activity
The antiviral potential of imidazopyridine derivatives has been explored in various contexts. Some studies suggest that these compounds may exhibit activity against both DNA and RNA viruses; however, specific data regarding the compound remains limited.
Case Studies
- Anticancer Efficacy : A study evaluated a series of imidazopyridine derivatives for their anticancer properties, revealing that those with specific substitutions at the phenyl ring displayed enhanced potency against several cancer cell lines .
- Mechanism of Action : The mechanism underlying the antiproliferative effects is hypothesized to involve intercalation into DNA, disrupting replication processes in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Target Binding
- Q203 (Telacebec): The piperidine-trifluoromethoxy benzyl group in Q203 is critical for binding to the QcrB subunit of Mycobacterium tuberculosis, disrupting electron transport and ATP synthesis . In contrast, the target compound’s morpholino-2-oxoethyl side chain may alter pharmacokinetics (e.g., solubility) but lacks the trifluoromethoxy group linked to piperidine, which is essential for Q203’s potency .
- Compound 35 : The hydrazide modification in Compound 35 demonstrates how side-chain flexibility (via hydrazine linkages) can enhance anti-tubercular activity, though this differs from the rigid morpholine ring in the target compound .
Bioactivity Profiles
- Q203 is a clinical-stage anti-tubercular agent with nanomolar potency, while compounds like the target and Compound 5 lack explicit activity data.
- The sulfamoyl group in Compound 25 () may confer antimicrobial properties via enzyme inhibition, a mechanism distinct from Q203’s respiratory chain targeting .
Research Findings and Patent Landscape
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
